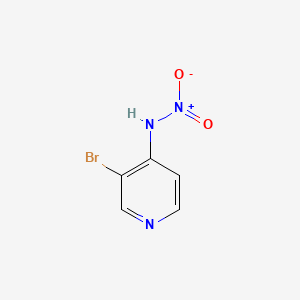

(4-Amino-6-methylpyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

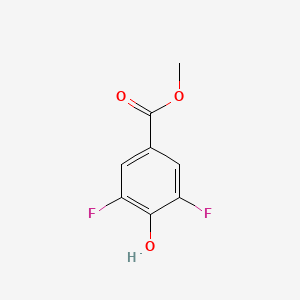

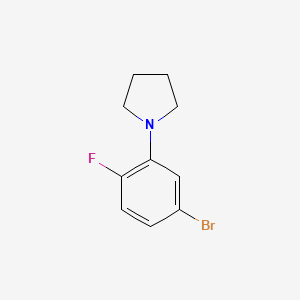

“(4-Amino-6-methylpyridin-3-yl)boronic acid” is a chemical compound with the formula C6H9BN2O2 and a molecular weight of 151.96 g/mol .

Synthesis Analysis

The synthesis of α-aminoboronic acids, which includes “(4-Amino-6-methylpyridin-3-yl)boronic acid”, has been described in various methods . Both highly stereoselective syntheses and asymmetric procedures leading to the stereocontrolled generation of α-aminoboronic acid derivatives are included .Molecular Structure Analysis

The molecular structure of “(4-Amino-6-methylpyridin-3-yl)boronic acid” consists of a pyridine ring with an amino group at the 4-position and a boronic acid group at the 3-position . The boronic acid group forms a five-membered boronate ester with diols .Chemical Reactions Analysis

Boronic acids, including “(4-Amino-6-methylpyridin-3-yl)boronic acid”, have been used in various chemical reactions . They have been used in boron-catalysed direct amidation reactions, where the generally accepted monoacyloxyboron mechanism has been brought into question .Physical And Chemical Properties Analysis

“(4-Amino-6-methylpyridin-3-yl)boronic acid” is a solid compound . Its empirical formula is C6H8BNO2 and it has a molecular weight of 136.94 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(4-Amino-6-methylpyridin-3-yl)boronic acid: plays a significant role in medicinal chemistry, particularly in the development of new pharmaceuticals. Its boronic acid moiety is a critical component in the synthesis of proteasome inhibitors, which are used in cancer therapy . Additionally, it has been utilized in the creation of novel compounds with potential antibacterial and antiviral properties .

Polymer Science

In polymer science, this compound is used as a building block for creating polymers with specific functionalities. Its ability to form stable covalent bonds with other organic molecules makes it ideal for the synthesis of complex polymer structures. These polymers can be used in various applications, including drug delivery systems and the development of new materials with unique properties .

Optoelectronics

The boronic acid group within (4-Amino-6-methylpyridin-3-yl)boronic acid is beneficial in optoelectronic applications. It can be used to create materials that respond to light, which are essential for the development of sensors and other devices that rely on light detection and processing .

Catalysis

This compound is also valuable in catalysis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It acts as a reagent that can couple with various organic halides under the presence of a palladium catalyst, forming new carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biochemistry

In biochemistry, (4-Amino-6-methylpyridin-3-yl)boronic acid is used for its ability to interact with diols and other molecules containing cis-diol groups. This interaction is crucial for the separation and analysis of carbohydrates and glycoproteins, which are important in understanding biological processes and disease states .

Materials Science

Lastly, in materials science, this compound contributes to the development of advanced materials with specific characteristics. Its boronic acid group can form reversible covalent bonds with diols, which is useful in creating self-healing materials and coatings that can repair themselves after damage .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets in the Suzuki–Miyaura coupling process. This process involves the oxidative addition of the boronic acid to a palladium complex, followed by transmetalation, where the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to interact with cis-diols, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains .

Pharmacokinetics

Boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign .

Result of Action

Boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Action Environment

The action, efficacy, and stability of (4-Amino-6-methylpyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the success of the Suzuki–Miyaura coupling process, in which boronic acids play a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

“(4-Amino-6-methylpyridin-3-yl)boronic acid” may form combustible dust concentrations in air . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Boronic acids, including “(4-Amino-6-methylpyridin-3-yl)boronic acid”, have been increasingly utilized in diverse areas of research . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Future directions may include further exploration of their utility in various sensing applications, interference in signalling pathways, enzyme inhibition, and cell delivery systems .

Eigenschaften

IUPAC Name |

(4-amino-6-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3,10-11H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVSNIWPAPLUJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694436 |

Source

|

| Record name | (4-Amino-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-6-methylpyridin-3-yl)boronic acid | |

CAS RN |

1310404-54-6 |

Source

|

| Record name | (4-Amino-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

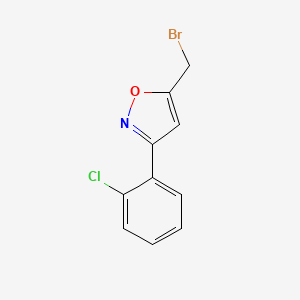

![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/no-structure.png)

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)